molecular formula C21H23ClN4O4 B2361665 N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1005303-97-8

N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2361665
CAS No.: 1005303-97-8
M. Wt: 430.89
InChI Key: FDCFMKNXMCUWKF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H23ClN4O4 and its molecular weight is 430.89. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activities

  • The compound's structural relatives have been synthesized and tested for antitumor activities. For instance, derivatives of the compound, involving the pyrimidine ring, have shown selective antitumor activities, suggesting potential in cancer treatment (Xiong Jing, 2011, Chemistry World) Synthesis and Antitumor Activities.
  • Another study synthesized and evaluated thieno[3,2-d]pyrimidine derivatives for their antitumor activities. These compounds displayed potent anticancer activity, comparable to doxorubicin, on various human cancer cell lines (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017, Acta Pharmaceutica) Synthesis and evaluation of antitumor activity.

Synthesis and Biological Activities

  • Research has explored the synthesis and biological activities of similar compounds, such as 5-deaza analogues of aminopterin and folic acid, which showed significant anticancer activity (T. Su, J. T. Huang, J. Burchenal, K. Watanabe, J. Fox, 1986, Journal of medicinal chemistry) Synthesis and biological activities of 5-deaza analogues.
  • A study on the two-step synthesis of related acetamide derivatives revealed a method for preparing pyrido[2,3-d]pyrimidin-2(1H)-one derivatives, which could have potential biological applications (K. Kobayashi, Daisuke Iitsuka, Osamu Morikawa, H. Konishi, 2007, Synthesis) Two-Step Synthesis.

Antiviral and Antifungal Activities

  • Certain derivatives of the compound have been designed and tested for their in vitro cytotoxic activity, showing potential as anticancer agents (M. M. Al-Sanea, D. G. Parambi, M. Shaker, H. Elsherif, H. A. Elshemy, R. B. Bakr, T. Al-Warhi, M. Gamal, M. Abdelgawad, 2020, Russian Journal of Organic Chemistry) Design, Synthesis, and In Vitro Cytotoxic Activity.

Herbicidal Activity

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O4/c1-5-13-10-23-19-17(18(13)30-6-2)20(28)26(21(29)25(19)4)11-16(27)24-14-8-7-12(3)15(22)9-14/h7-10H,5-6,11H2,1-4H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCFMKNXMCUWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC(=C(C=C3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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